N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide
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Overview
Description
N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the tetrahydroquinoline moiety. The final step involves coupling these two components under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with a pyrazole ring, such as 5-amino-pyrazoles, which are known for their biological activities.
Quinoline Derivatives: Compounds with a quinoline ring, such as chloroquine, which is used as an antimalarial drug.
Uniqueness
N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide is unique due to its combination of a pyrazole ring and a tetrahydroquinoline moiety. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-propyl-2-pyrazol-1-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-12-21(18(23)14(2)22-13-6-11-20-22)16-9-4-7-15-8-5-10-19-17(15)16/h5-6,8,10-11,13-14,16H,3-4,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYGFWNNWKTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCC2=C1N=CC=C2)C(=O)C(C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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